molecular formula C8H10F3NO B1352583 N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide CAS No. 78293-47-7

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide

Cat. No. B1352583
CAS RN: 78293-47-7
M. Wt: 193.17 g/mol
InChI Key: BRUZPHLIKWLQMW-UHFFFAOYSA-N
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Description

“N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a cyclohexene ring, an amide group, and a trifluoroacetamide group. The cyclohexene ring is a six-membered ring with one double bond, making it unsaturated. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules. The trifluoroacetamide group (-CF3) is a highly electronegative group that can significantly affect the chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexene ring, the amide group, and the trifluoroacetamide group. The presence of these groups would influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The double bond in the cyclohexene ring could undergo addition reactions, while the amide and trifluoroacetamide groups could participate in various nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents. The cyclohexene ring could affect the compound’s stability and reactivity .

Scientific Research Applications

Anticonvulsant Applications

A study by Shakya et al. (2016) on the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents highlighted the development of N-substituted acetamide derivatives. These compounds were tested for anticonvulsant activity using the maximal electroshock-induced seizures model in mice. Some compounds exhibited comparable anticonvulsant potency to phenytoin, suggesting their potential as anticonvulsant agents. This indicates the relevance of N-substituted acetamide structures in medicinal chemistry for neurological conditions (Shakya et al., 2016).

Metabolic Studies

Research by Fraser and Kaminsky (1987) on the metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity sheds light on the metabolic pathways and toxicological profiles of trifluoroacetamide derivatives. This study provides insights into the enzymatic processes involved in the metabolism of these compounds and their potential toxic effects, which is crucial for understanding their safety profile in pharmaceutical applications (Fraser & Kaminsky, 1987).

Neuroprotective Properties

A novel small molecule, as discussed by Ardashov et al. (2019), demonstrated potential neuroprotective and neurorestorative properties in the context of Parkinson's disease. This research highlights the potential of certain cyclohexene derivatives in supporting the survival of cultured dopamine neurons and restoring dopaminergic innervation, which could be relevant for compounds like N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide in neurodegenerative disease research (Ardashov et al., 2019).

Toxicity and Liver Metabolism

The role of enzymatic N-hydroxylation and reduction in metabolite-induced liver toxicity was explored by Ohbuchi et al. (2009). This study provides insights into the hepatic metabolism and potential hepatotoxicity of N-substituted acetamide compounds, which is crucial for assessing the safety and therapeutic potential of these chemicals (Ohbuchi et al., 2009).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUZPHLIKWLQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454637
Record name N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide

CAS RN

78293-47-7
Record name N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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